molecular formula C13H17N5O B2697423 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide CAS No. 2034386-85-9

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide

Cat. No. B2697423
M. Wt: 259.313
InChI Key: XSUAUUCAOKZFEH-UHFFFAOYSA-N
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Description

“N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and a 1,2,3-triazole ring, which is a type of azole with three nitrogen atoms in the five-membered ring. The compound also contains a pivalamide group, which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and triazole rings, along with the pivalamide group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and triazole rings, as well as the carbonyl group in the pivalamide. These functional groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and a carbonyl group could potentially result in hydrogen bonding interactions, influencing properties such as solubility and melting/boiling points .

Scientific Research Applications

Heterometallic Coordination Polymers

Heterometallic coordination polymers assembled from trigonal trinuclear Fe2Ni-pivalate blocks and polypyridine spacers, including N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide, demonstrate diverse topological structures with potential applications in sorption and catalysis. These polymers exhibit porous structures, confirmed by N2 and H2 sorption data, and show heterogeneous catalytic activity for the condensation of aldehydes with malononitrile, indicating potential utility in organic synthesis and material science (Sotnik et al., 2015).

Molecular Structure Insights

The molecular structure of compounds related to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide showcases diverse conformational features stabilized by intramolecular hydrogen bonding. These insights into molecular conformation contribute to understanding the interaction mechanisms and designing new compounds with targeted properties (Atalay et al., 2016).

Lithiation and Substitution Reactions

The lithiation and substitution reactions of derivatives similar to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide have been explored, revealing pathways for regioselective modification. These findings are significant for synthetic chemistry, offering routes for the generation of substituted derivatives with potential applications in pharmaceuticals and materials science (Smith et al., 2013).

Synthetic Strategies for Pyridine Derivatives

Research into the synthesis of pyridine derivatives, including those structurally related to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide, has led to the development of novel compounds with antimicrobial and antitumor activities. These studies not only extend the chemical toolbox for creating pyridine-based compounds but also contribute to the search for new therapeutic agents (Riyadh, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others .

properties

IUPAC Name

2,2-dimethyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-13(2,3)12(19)15-8-10-9-18(17-16-10)11-4-6-14-7-5-11/h4-7,9H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUAUUCAOKZFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide

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